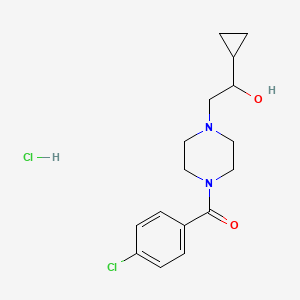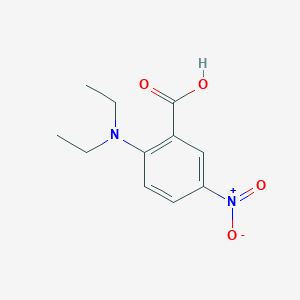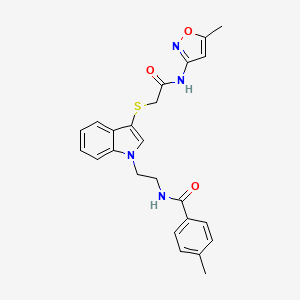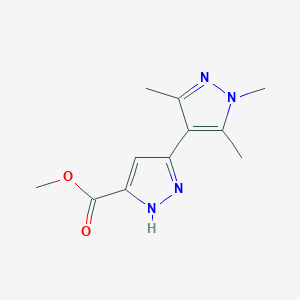
(4-氯苯基)(4-(2-环丙基-2-羟基乙基)哌嗪-1-基)甲酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis of derivatives related to the compound involves a reductive amination method using sodium triacetoxyborohydride to yield piperazine derivatives. This process is highlighted in the synthesis of similar compounds, demonstrating a simple and convenient method with significant potential for antituberculosis and anticancer activities (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Structure Analysis
The molecular structure of closely related adducts, involving 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component, reveals distinct dihedral angles between the benzene ring and the two piperidine rings, showcasing the complex geometry and intermolecular hydrogen bonding that contribute to its structural stability (Revathi et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds can be diverse, involving processes such as amidation, Friedel-Crafts acylation, and hydration to create specific hydrochloride variants. These reactions underscore the chemical versatility and reactivity of the compound, facilitating the synthesis of various derivatives with potential biological activities (Rui, 2010).
Physical Properties Analysis
Investigations into the physical properties of similar compounds, such as thermal, optical, and structural studies, complemented by theoretical calculations, offer insights into the stability and molecular interactions of these compounds. These studies highlight the importance of temperature stability, optical properties, and molecular geometry in determining the compound's physical characteristics (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity towards various nucleophiles and their binding affinity to biological targets, are crucial for understanding their therapeutic potential. Studies on derivatives have elucidated key interactions with receptors, providing a foundation for exploring the chemical properties of "(4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride" and its potential as a therapeutic agent (Shim et al., 2002).
科学研究应用
抗癌和抗结核病研究
一项研究专注于合成新衍生物,包括与(4-氯苯基)(4-(2-环丙基-2-羟乙基)哌嗪-1-基)甲酮盐酸盐在结构上相关的化合物,以评估它们的抗癌和抗结核潜力。研究突出显示,其中一些化合物在体外对人类乳腺癌细胞系MDA-MB-435表现出显著的抗癌活性,并显示出显著的抗结核活性。这表明这些化合物在治疗癌症和结核病方面具有潜在的治疗应用(S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014)。
晶体结构分析
另一项研究深入探讨了与所讨论化学物质密切相关的化合物的晶体结构。它提供了关于分子排列的详细见解,突出了理解这类化合物的结构方面对进一步研究和潜在的药物应用的重要性(B. Revathi, D. Reuben Jonathan, K. Kalai Sevi, K. Dhanalakshmi, G. Usha, 2015)。
抗微生物活性
对与(4-氯苯基)(4-(2-环丙基-2-羟乙基)哌嗪-1-基)甲酮盐酸盐在结构上相似的化合物的研究还包括抗微生物研究。这些化合物对多种细菌和真菌菌株表现出不同程度的活性,表明它们作为抗微生物剂的潜力(N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011)。
酶抑制用于治疗应用
进一步的研究探讨了相关化合物的酶抑制潜力,表明它们在开发治疗剂,如治疗阿尔茨海默病方面的效用。这项研究强调了这些化合物在通过靶向特定酶治疗一系列疾病中的多方面应用(Mubashir Hassan, M. Abbasi, Aziz‐ur‐Rehman, S. Z. Siddiqui, G. Hussain, S. A. Shah, M. Shahid, S. Seo, 2018)。
抗菌和抗真菌活性
另一项研究突出了二苯基哌嗪基磺胺类化合物的合成和抗微生物评估,揭示了某些合成化合物对测试的细菌菌株显示出比传统磺胺类更好的抑制效力。这表明这些化合物有潜力作为有效的抗菌和抗真菌剂(Xian-Long Wang, Lin-Ling Gan, Cheng‐He Zhou, Cong-Yan Yan, 2011)。
属性
IUPAC Name |
(4-chlorophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2.ClH/c17-14-5-3-13(4-6-14)16(21)19-9-7-18(8-10-19)11-15(20)12-1-2-12;/h3-6,12,15,20H,1-2,7-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYWYPCUHZZFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2496581.png)
![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)


![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)



![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)
![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)

